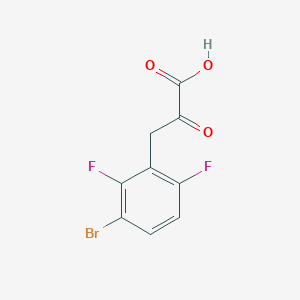
6-Bromo-4-hydroxy-8-nitrocoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-hydroxy-8-nitrocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxy-8-nitrocoumarin typically involves the nitration of 4-hydroxycoumarin followed by bromination. The nitration process can be carried out using concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 8-position . The bromination step involves the use of bromine or a brominating agent to introduce the bromine atom at the 6-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as ultrasound-assisted synthesis, can also be employed to reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-hydroxy-8-nitrocoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: Formation of 6-bromo-4-oxo-8-nitrocoumarin.
Reduction: Formation of 6-bromo-4-hydroxy-8-aminocoumarin.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-4-hydroxy-8-nitrocoumarin has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Bromo-4-hydroxy-8-nitrocoumarin involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function. The bromine atom can also enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxycoumarin: A precursor to many coumarin derivatives with anticoagulant properties.
6-Bromo-4,7-dimethylcoumarin: Known for its high lipophilicity and potential use in drug delivery.
4-Methyl-7-hydroxy-6-nitrocoumarin: Another nitro-substituted coumarin with distinct biological activities.
Uniqueness
6-Bromo-4-hydroxy-8-nitrocoumarin is unique due to the combination of bromine, hydroxyl, and nitro groups, which confer specific chemical reactivity and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Propriétés
Formule moléculaire |
C9H4BrNO5 |
|---|---|
Poids moléculaire |
286.04 g/mol |
Nom IUPAC |
6-bromo-4-hydroxy-8-nitrochromen-2-one |
InChI |
InChI=1S/C9H4BrNO5/c10-4-1-5-7(12)3-8(13)16-9(5)6(2-4)11(14)15/h1-3,12H |
Clé InChI |
PTRLDSARIFPJFI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=CC(=O)O2)O)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)


![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)

![Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13705472.png)

![3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine](/img/structure/B13705480.png)
![4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13705482.png)

